1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol
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Overview
Description
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H19NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The purification process may involve crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: Similar structure but with a hydroxyl group instead of an amino group.
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but lacks the propanol side chain.
1-Tetralol: Another tetrahydronaphthalene derivative with a hydroxyl group
Uniqueness
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound in both synthetic and research applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)9-14-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13-15H,4,6,8-9H2,1H3 |
InChI Key |
CNHRMLPWRQPWII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCC2=CC=CC=C12)O |
Origin of Product |
United States |
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